Home > Products > Screening Compounds P53459 > CBZ-Vaganciclovir
CBZ-Vaganciclovir - 194154-40-0

CBZ-Vaganciclovir

Catalog Number: EVT-1478288
CAS Number: 194154-40-0
Molecular Formula: C22H28N6O7
Molecular Weight: 488.50
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Carbamazepine (CBZ)

Compound Description: Carbamazepine (CBZ) is an anticonvulsant and psychotropic drug widely prescribed for the treatment of epilepsy and other neurological disorders. [, , , , , , , , ] It acts by inhibiting voltage-gated sodium channels in the brain, thereby reducing neuronal excitability and preventing seizures. [] CBZ is known to undergo extensive metabolism in the liver, primarily by cytochrome P450 enzymes, resulting in the formation of several metabolites. [, ]

Carbamazepine-10,11-epoxide (CBZ-Epoxide)

Compound Description: Carbamazepine-10,11-epoxide (CBZ-Epoxide) is the major active metabolite of carbamazepine. [, ] Similar to the parent drug, CBZ-Epoxide also exhibits anticonvulsant properties, and some studies suggest it may contribute to both the therapeutic effects and adverse drug reactions associated with CBZ treatment. []

3-hydroxy-CBZ

Compound Description: 3-hydroxy-CBZ is a metabolite of carbamazepine, formed through the metabolic pathway involving oxidation. []

N-Glycyl-Carbamazepine (N-Gly-CBZ)

Compound Description: N-Glycyl-Carbamazepine (N-Gly-CBZ) is a water-soluble prodrug of CBZ designed to improve its oral bioavailability. [] It is converted to CBZ and glycine in vivo by enzymatic cleavage of the glycyl-urea bond. []

Overview

CBZ-Valganciclovir is a chemical compound derived from valganciclovir, which is an antiviral medication primarily used in the treatment of cytomegalovirus infections. The compound is characterized by the presence of a carbobenzyloxy (CBZ) group, which enhances its pharmacological properties. Valganciclovir itself is an ester prodrug of ganciclovir, designed to improve oral bioavailability and therapeutic efficacy.

Source and Classification

CBZ-Valganciclovir is classified within the group of acyclic nucleoside analogs. It is synthesized from ganciclovir, which is a synthetic analogue of deoxyguanosine. The addition of the CBZ group modifies the compound's solubility and stability, potentially leading to improved pharmacokinetic profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of CBZ-Valganciclovir typically involves several chemical reactions that convert ganciclovir into its CBZ derivative. Key steps include:

  1. Formation of Monoesters: Ganciclovir undergoes acylation with carbobenzyloxy anhydride to form the CBZ monoester.
  2. Selective Hydrolysis: The resulting compound may be subjected to selective hydrolysis to remove protective groups while retaining the desired functional groups.
  3. Hydrogenation: In some methods, hydrogenation may occur in the presence of catalysts like palladium on carbon to achieve the final product .

These processes are optimized for yield and purity, often utilizing techniques such as high-performance liquid chromatography for purification and characterization.

Molecular Structure Analysis

Structure and Data

The molecular structure of CBZ-Valganciclovir can be represented as follows:

  • Molecular Formula: C_{19}H_{24}N_{4}O_{5}
  • Molecular Weight: 392.42 g/mol

The structure consists of a purine base linked to a sugar moiety, with the carbobenzyloxy group attached to enhance its properties. The presence of functional groups such as hydroxyls and amines plays a crucial role in its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

CBZ-Valganciclovir can participate in various chemical reactions, including:

  • Acylation Reactions: The introduction of the CBZ group through acylation significantly alters the compound's reactivity and solubility.
  • Hydrolysis: This reaction can lead to the release of ganciclovir upon exposure to specific conditions, which is relevant for its therapeutic action.
  • Reduction Reactions: Reduction processes can modify functional groups, impacting the compound's pharmacological properties .

These reactions are essential for both the synthesis of CBZ-Valganciclovir and its subsequent transformations in biological systems.

Mechanism of Action

Process and Data

CBZ-Valganciclovir exerts its antiviral effects by inhibiting viral DNA polymerase, thereby preventing viral replication. Once inside the cell, it is converted into ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation leads to premature chain termination during DNA synthesis.

  • Key Steps:
    1. Conversion to ganciclovir triphosphate.
    2. Competitive inhibition with viral DNA polymerase.
    3. Chain termination upon incorporation into viral DNA.

This mechanism makes it effective against cytomegalovirus and other herpesviruses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range for similar compounds.
  • Stability: Stability under various pH conditions is crucial for formulation development.

These properties influence its formulation as a pharmaceutical product and its behavior in biological systems.

Applications

Scientific Uses

CBZ-Valganciclovir has significant applications in medicinal chemistry and pharmacology:

  • Antiviral Therapy: Primarily used in treating cytomegalovirus infections, particularly in immunocompromised patients.
  • Research Applications: Studied for its mechanism of action against various herpesviruses and potential modifications to enhance efficacy or reduce side effects.
  • Drug Development: Serves as a model compound for developing new antiviral agents with improved pharmacokinetic profiles .
Introduction to CBZ-Valganciclovir

Chemical Identity and Structural Significance

CBZ-Valganciclovir (chemical name: 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]-3-hydropropyl-N-[(benzyloxy)carbonyl]-L-valinate) is a protected synthetic intermediate with the molecular formula C₂₂H₂₈N₆O₇ and a molecular weight of 488.50 g/mol [1]. Its structure comprises three key moieties:

  • A ganciclovir backbone (acyclic nucleoside analog with a 2-aminopurine ring)
  • An L-valine ester group linked via a hydrolyzable ester bond at the primary alcohol of ganciclovir’s hydroxymethyl group
  • An N-(benzyloxycarbonyl) (Cbz) protecting group on the valine’s α-amino group [9]

This protection strategy is critical for blocking unwanted nucleophilic reactions during Valganciclovir synthesis. The Cbz group enhances the compound’s lipophilicity, facilitating purification via crystallization or chromatography. Stereochemical integrity at the valine chiral center (S-configuration) is essential for biological activity, as improper stereochemistry reduces antiviral efficacy [2] [9].

Table 1: Nomenclature and Identifiers of CBZ-Valganciclovir

PropertyValue
IUPAC Name(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl ester
CAS Registry Number135465-67-8 (base) / 135465-67-8 (hydrochloride)
Molecular FormulaC₂₂H₂₈N₆O₇
PubChem CID135465678
Key Functional GroupsBenzyloxycarbonyl (Cbz), ester, primary alcohol, purine, amine

Role as a Synthetic Intermediate in Antiviral Drug Development

CBZ-Valganciclovir serves as a pivotal precursor in the synthesis of Valganciclovir hydrochloride, an antiviral prodrug used against cytomegalovirus (CMV). Its utility stems from two key functions:

  • Regioselective Mono-Esterification: Ganciclovir’s symmetric 1,3-diol structure complicates selective mono-valinylation. CBZ protection allows controlled acylation at the primary alcohol, minimizing undesired bis-ester formation [3] [9].
  • Deprotection-Hydrolysis Cascade: The Cbz group is cleaved via hydrogenolysis (Pd/C, H₂), concurrently revealing Valganciclovir’s free amino group and activating the ester for in vivo hydrolysis to ganciclovir [5] [9].

Synthetic Routes:

  • Chemical Coupling: Ganciclovir reacts with N-Cbz-L-valine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF). Yields reach 70–85%, but require rigorous purification to remove bis-valine esters (≤5% impurities) [3] [6] [9].
  • Enzymatic Desymmetrization: Proteases (e.g., Bacillus licheniformis’s Protex 6L or Subtilisin Alcalase) selectively hydrolyze bis-valine intermediates to mono-esters in aqueous-DMF systems. This green method achieves >95% regioselectivity at 40°C, avoiding toxic reagents [2].

Table 2: Comparison of Key Synthetic Methods for CBZ-Valganciclovir

MethodConditionsYieldSelectivityKey Advantage
Chemical CouplingDCC/DMAP, DMF, 25°C, 15 hr70–85%ModerateHigh reaction velocity
Enzymatic HydrolysisProtex 6L, pH 7.0 buffer/DMF, 40°C, 48 hr60–75%HighAvoids toxic catalysts; regioselective
Patent Approach (CN105732630A)Triethylamine, toluene, 60°C reflux85%HighScalable crystallization workup

Historical Development and Patent Landscape

Valganciclovir’s development (FDA-approved 2001) necessitated efficient mono-ester synthesis, driving innovations in CBZ-Valganciclovir production [5]. Key milestones include:

  • Early Chemical Routes: Initial patents (e.g., WO199727197) used cyclic orthoester ganciclovir derivatives, requiring multi-step protection/deprotection. Yields were suboptimal (≤50%) due to poor regiocontrol [2] [7].
  • Enzymatic Breakthrough: The 2014 ScienceDirect study demonstrated protease-mediated hydrolysis of bis-valine intermediates, establishing a biocatalytic route with 95% selectivity. This method reduced environmental pollutants by eliminating halogenated solvents [2].
  • Process Optimization Patents: Chinese patents CN105732630A (2016) and CN105693724A detailed reflux-assisted coupling in toluene and acid-free crystallization, improving yields to 85% and reducing waste [3] [6].

The global patent landscape reflects competitive protection:

  • Syntex Inc. secured early coverage for Cbz-mediated valine esterification (EP18373361) [9].
  • Indian Patent Office rejected Roche’s Valganciclovir patent (2010), citing lack of innovation, enabling generic production [5].
  • Recent filings focus on enzymatic purification and impurity control (e.g., bis-valine ester removal), ensuring ICH-compliant purity (≥99.5%) [9].

Table 3: Patent Timeline for Valganciclovir/CBZ-Valganciclovir Synthesis

YearPatent/EventInnovationSignificance
1997WO199727197Orthoester ganciclovir intermediatesEarly chemical route; low efficiency
2001FDA Approval of ValganciclovirFirst oral CMV prodrugCreated demand for scalable intermediates
2010Indian Patent Rejection (Roche)Invalidated primary patentEnabled generic CBZ-Valganciclovir production
2014Protease-Mediated Route (ScienceDirect)Protex 6L for hydrolysisFirst biocatalytic method
2016CN105732630A & CN105693724ASolvent optimization (toluene/DMSO)High-yield crystallization process

Properties

CAS Number

194154-40-0

Product Name

CBZ-Vaganciclovir

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

Molecular Formula

C22H28N6O7

Molecular Weight

488.50

InChI

InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1

SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3

Synonyms

CBz-Valganciclovir; N-[(Phenylmethoxy)carbonyl]-L-valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester; 2-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-hydroxy-1-propyl N-(benzyloxycarbonyl)-L-valinate; Cbz-Valine ganciclovir

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.